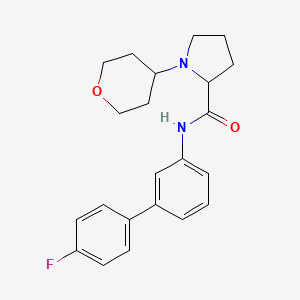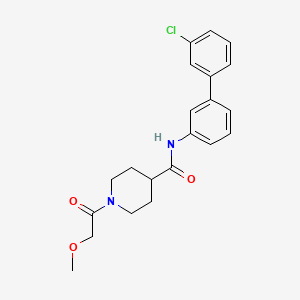
N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide, also known as FBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBP is a proline-based compound that possesses unique structural features, making it an attractive candidate for various biological and chemical studies.
Aplicaciones Científicas De Investigación
N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is in the field of drug discovery. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to inhibit the activity of various enzymes and receptors, making it a potential candidate for the development of novel drugs. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has also been studied for its potential applications in the field of catalysis. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide-based catalysts have been shown to exhibit high selectivity and activity in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide involves the inhibition of various enzymes and receptors. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has also been shown to inhibit the activity of the receptor CXCR4, which is involved in cell migration and proliferation. The inhibition of these enzymes and receptors by N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to have various biochemical and physiological effects. The inhibition of DPP-IV by N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide leads to increased insulin secretion and improved glucose tolerance. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has also been shown to inhibit cancer cell migration and proliferation by inhibiting the activity of CXCR4. In addition, N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has several advantages as a chemical compound for lab experiments. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is stable under various conditions, making it easy to handle and store. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is also easily synthesized in high purity and high yield, making it readily available for various experiments. However, N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide also has some limitations. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is a relatively new compound, and its properties and applications are still being studied. The synthesis of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Direcciones Futuras
There are several future directions for the study of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide. One potential direction is the development of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide-based drugs for the treatment of various diseases. The inhibition of DPP-IV and CXCR4 by N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide makes it an attractive candidate for the treatment of diabetes and cancer, respectively. Another potential direction is the study of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide-based catalysts for various chemical reactions. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide-based catalysts have shown high selectivity and activity in various reactions, making them potential candidates for industrial applications. Finally, the study of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide's properties and applications in other fields, such as materials science and nanotechnology, may lead to new discoveries and applications of this compound.
Conclusion:
In conclusion, N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide is a proline-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide's synthesis method has been optimized to yield high purity and high yield of the compound. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been extensively studied for its potential applications in drug discovery and catalysis. The mechanism of action of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide involves the inhibition of various enzymes and receptors, leading to various biochemical and physiological effects. N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has several advantages as a chemical compound for lab experiments, but also has some limitations. There are several future directions for the study of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide, including the development of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide-based drugs and catalysts, and the study of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide's properties and applications in other fields.
Métodos De Síntesis
The synthesis of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4'-fluoro-3-biphenylcarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with tetrahydro-2H-pyran-4-amine in the presence of a base to yield the desired N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide compound. The synthesis method of N-(4'-fluoro-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-yl)prolinamide has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(oxan-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c23-18-8-6-16(7-9-18)17-3-1-4-19(15-17)24-22(26)21-5-2-12-25(21)20-10-13-27-14-11-20/h1,3-4,6-9,15,20-21H,2,5,10-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBCXBHAWWBXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCOCC2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6039607.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6039626.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039628.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6039635.png)
![7-benzyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6039650.png)
![3-[({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)methyl]phenol](/img/structure/B6039665.png)
![2-mercapto-7-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6039673.png)
![4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6039678.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6039698.png)
![N-(4-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6039699.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B6039703.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6039711.png)